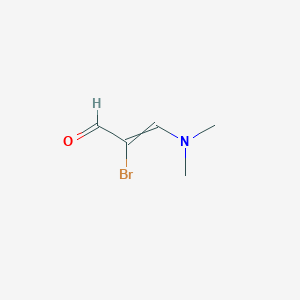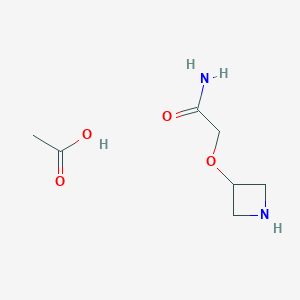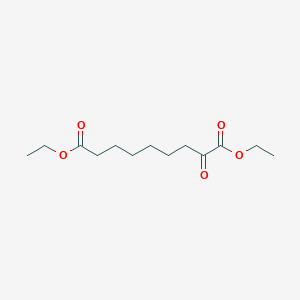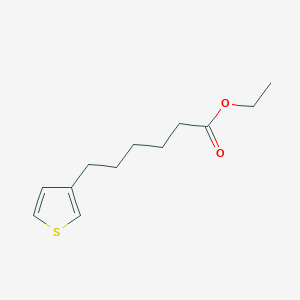
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is an organic compound that belongs to the class of esters. It is a derivative of octanedioic acid, where the carboxylic acid groups are esterified with ethanol, and one of the carbon atoms in the chain is oxidized to a ketone. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE can be synthesized through the esterification of octanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The reaction can be represented as follows:
Octanedioic acid+2EthanolH2SO42-Oxo-octanedioic acid diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction forward. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Análisis De Reacciones Químicas
Types of Reactions
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to octanedioic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Octanedioic acid and ethanol.
Reduction: 2-Hydroxy-octanedioic acid diethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: As a building block in the synthesis of active pharmaceutical ingredients.
Biochemistry: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: As a precursor in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE involves its participation in various chemical reactions due to its ester and ketone functional groups. The ester groups can undergo hydrolysis, while the ketone group can participate in reduction and nucleophilic addition reactions. These reactions are facilitated by the presence of specific catalysts and reagents, which target the functional groups and drive the reactions to completion.
Comparación Con Compuestos Similares
Similar Compounds
Octanedioic acid diethyl ester: Similar structure but lacks the ketone group.
2-Oxo-butanedioic acid diethyl ester: Shorter carbon chain but similar functional groups.
2-Oxo-hexanedioic acid diethyl ester: Intermediate chain length with similar functional groups.
Uniqueness
DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is unique due to its specific combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. Its longer carbon chain compared to similar compounds also provides different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
diethyl 2-oxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)9-7-5-6-8-10(13)12(15)17-4-2/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUAJLHNEFTMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)thiourea](/img/structure/B7907668.png)
![N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B7907674.png)
![(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one](/img/structure/B7907678.png)




